Soterenol
Overview
Description
Soterenol [(+)-1-(3-methanesulphonamido, 4-hydroxyphenyl)-2-isopropylaminoethanol, MJ 1992] is a directly acting sympathomimetic amine . It has been shown to display Beta2-adrenoceptor selectivity . Soterenol, a methanesulfonamido-phenethanolamine related structurally to isoproterenol, was a highly effective bronchodilator agent in several animal species by various routes of administration .
Molecular Structure Analysis
Soterenol has a molecular formula of C12H20N2O4S . The molecular weight is 288.36 . The Soterenol molecule contains a total of 39 bonds . There are 19 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 secondary alcohol(s), and 1 sulfonamide(s) (thio-/dithio-) .
Physical And Chemical Properties Analysis
Soterenol has a molecular formula of C12H20N2O4S . The molecular weight is 288.36 . The Soterenol molecule contains a total of 39 bonds . There are 19 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 secondary alcohol(s), and 1 sulfonamide(s) (thio-/dithio-) .
Scientific Research Applications
Bronchodilator Potency and Selectivity
Soterenol, a methanesulfonamido-phenethanolamine structurally related to isoproterenol, has been identified as a highly effective bronchodilator agent in various animal species. Its potency is comparable to or greater than isoproterenol, with a notably longer duration of bronchodilation. Unlike isoproterenol, soterenol does not induce a secondary increase in pulmonary airway resistance. Its cardiovascular responses are less pronounced compared to isoproterenol, especially when administered intrapulmonically or intraduodenally. This indicates a dominant beta adrenergic receptor stimulant effect for bronchodilation and a lesser alpha adrenergic receptor stimulant action, unlike isoproterenol. Toxicity studies have revealed significant safety margins for soterenol (Dungan, K., Cho, Y. W., Gomoll, A., Aviado, D. M., & Lish, P. M., 1968).
Stimulation of Prostaglandin Synthesis
Soterenol has been shown to increase the release of PGE1 in the isolated rat vas deferens without affecting PGE2 or PGF2 alpha. This effect is mediated through alpha adrenoreceptors and inhibited by phentolamine but not by butoxamine. This suggests a specific pathway through which soterenol influences prostaglandin synthesis (Borda, E., Agostini, M. del C., Gimeno, M., & Gimeno, A., 1982).
properties
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18/h4-6,8,12-16H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRNQOGXBRYCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14816-67-2 (mono-hydrochloride) | |
Record name | Soterenol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40864426 | |
Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Soterenol | |
CAS RN |
13642-52-9 | |
Record name | Soterenol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOTERENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9364W7589B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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